In-Depth Technical Guide: Structural Analysis, Exact Mass Verification, and Pharmacological Applications of Thiophen-2-ylmethanesulfonamide
In-Depth Technical Guide: Structural Analysis, Exact Mass Verification, and Pharmacological Applications of Thiophen-2-ylmethanesulfonamide
Executive Summary
As drug discovery pivots toward highly selective metalloenzyme inhibitors, heterocyclic sulfonamides have emerged as critical pharmacophores. This whitepaper provides a comprehensive technical analysis of thiophen-2-ylmethanesulfonamide (CAS: 1183787-11-2)[1]. By dissecting its exact monoisotopic mass (176.99182 Da)[2], structural causality, and self-validating synthetic workflows, this guide equips application scientists and medicinal chemists with the foundational data necessary to leverage this compound as a potent bioisostere and Zinc-Binding Group (ZBG) in targeted therapeutics.
Part 1: Chemical Identity and Structural Architecture
The molecular architecture of thiophen-2-ylmethanesulfonamide consists of a five-membered thiophene ring conjugated to a methanesulfonamide moiety. In medicinal chemistry, the thiophene ring is strategically deployed as a bioisostere for phenyl rings. The heavier, more polarizable sulfur atom in the thiophene ring enhances dispersion forces, allowing for superior van der Waals interactions within the hydrophobic pockets of target enzymes[3].
The structural and quantitative data are summarized below:
| Property | Value |
| IUPAC Name | 1-(Thiophen-2-yl)methanesulfonamide |
| CAS Registry Number | 1183787-11-2[1] |
| Molecular Formula | C5H7NO2S2[1] |
| Monoisotopic Exact Mass | 176.99182 Da[2] |
| Molecular Weight | 177.24 g/mol [1] |
| Topological Polar Surface Area (TPSA) | 82.8 Ų[2] |
| Hydrogen Bond Donors / Acceptors | 1 / 4[2] |
Part 2: Experimental Protocol: Synthesis Workflow
To ensure high purity and yield, the synthesis of thiophen-2-ylmethanesulfonamide relies on a three-step protocol designed with built-in thermodynamic drivers and self-validating checkpoints.
Causality & Self-Validation Mechanisms
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Causality: In Step 1, aqueous sodium sulfite is used because the sulfite ion is a "soft" nucleophile that selectively attacks the "soft" electrophilic carbon of the starting material via an SN2 mechanism, preventing unwanted oxygen-alkylation.
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Self-Validation: The first step is a self-validating biphasic reaction. The lipophilic starting material (2-(chloromethyl)thiophene) is insoluble in water. As the reaction progresses, it converts into the water-soluble sodium sulfonate salt. The complete dissolution of the organic layer into a homogeneous aqueous phase provides immediate, visual confirmation of 100% conversion without the need for external TLC sampling.
Step-by-Step Methodology
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Sulfonation: Suspend 1.0 eq of 2-(chloromethyl)thiophene in an aqueous solution of sodium sulfite (1.2 eq). Reflux at 100°C for 4 hours until the biphasic mixture becomes completely homogeneous. Lyophilize to isolate sodium thiophen-2-ylmethanesulfonate.
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Chlorination: Suspend the intermediate in anhydrous dichloromethane (DCM) at 0°C. Dropwise add phosphorus oxychloride (POCl3, 1.5 eq). Stir for 2 hours at room temperature. Quench carefully with ice water and extract the reactive thiophen-2-ylmethanesulfonyl chloride into the organic layer.
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Amination: Slowly add the organic extract to a vigorously stirred solution of concentrated aqueous ammonia (NH4OH, 10 eq) at 0°C. Self-Validating Control: Continuously monitor the pH. The pH must remain >9. A drop in pH indicates the neutralization of ammonia by the HCl byproduct; if observed, add supplementary NH4OH to drive the reaction to completion and prevent the formation of secondary sulfonamide dimers.
Figure 1: Self-validating synthesis workflow of thiophen-2-ylmethanesulfonamide.
Part 3: Analytical Protocol: Exact Mass Determination via LC-HRMS
Validating the exact monoisotopic mass of 176.99182 Da requires High-Resolution Mass Spectrometry (HRMS).
Causality & Self-Validation Mechanisms
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Causality: Electrospray Ionization (ESI) in negative ion mode is explicitly chosen over positive mode. The sulfonamide nitrogen is relatively acidic (pKa ~10) and readily loses a proton in basic or neutral conditions to form a highly stable [M-H]⁻ anion, maximizing ionization efficiency and signal-to-noise ratio.
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Self-Validation: The protocol utilizes a dual-spray source for simultaneous infusion of a lock mass (Leucine Enkephalin). The software continuously monitors the known exact mass of the lock mass and applies real-time mass drift corrections to the analytical quadrupole time-of-flight (Q-TOF) data. This creates a closed-loop, self-validating calibration system ensuring mass accuracy remains strictly < 5 ppm.
Step-by-Step Methodology
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Sample Preparation: Dissolve thiophen-2-ylmethanesulfonamide in LC-MS grade Methanol/Water (50:50 v/v) to a final concentration of 1 µg/mL.
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Instrument Setup: Configure the ESI-Q-TOF MS in negative ionization mode. Set the capillary voltage to 2.5 kV and the desolvation temperature to 350°C.
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Lock Mass Infusion: Load Leucine Enkephalin (exact mass for [M-H]⁻ = 554.2615 Da) into the reference sprayer. Set the infusion rate to 5 µL/min.
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Acquisition & Validation: Inject 2 µL of the sample. The theoretical exact mass of the deprotonated molecule [M-H]⁻ is calculated as 176.99182 - 1.00783 + 0.00055 = 175.98454 Da. Validate the structural identity by confirming the experimental mass peak falls within a 5 ppm error window of 175.9845 Da.
Figure 2: LC-HRMS workflow for exact mass validation using real-time lock mass calibration.
Part 4: Pharmacological Relevance in Drug Development
Thiophen-2-ylmethanesulfonamide and its derivatives are highly prized in the rational design of Carbonic Anhydrase (CA) inhibitors[4]. The mechanism of action is fundamentally rooted in the compound's structural chemistry.
When the drug enters the active site of a metalloenzyme like CA, the primary sulfonamide group acts as a Zinc-Binding Group (ZBG). It deprotonates to form an anion that displaces the zinc-bound water molecule, directly coordinating with the catalytic Zn²⁺ ion and halting the enzyme's ability to hydrate CO₂[3].
Simultaneously, the thiophene ring dictates the inhibitor's isoform selectivity. X-ray crystallographic studies of thiophene-based sulfonamides in adduct with hCA II demonstrate that the thiophene moiety establishes a host of favorable hydrophobic interactions with specific amino acid residues, most notably Val121, Val135, Leu198, and Phe131[3]. This precise spatial arrangement is currently being exploited to design hypoxia-activatable prodrugs that selectively target tumor-associated CA isoforms (such as hCA IX and XII) over ubiquitous cytosolic isoforms, offering a targeted approach to starving hypoxic tumor microenvironments[5].
References
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[1] Title: (Thiophen-2-yl)methanesulfonamide - Sapphire Bioscience. Source: sapphirebioscience.com. URL: 1
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[2] Title: 2-heptanona, 5,6-dimetil-, (5S) - (9CI) 354158-48-8 wiki - Es - Guidechem. Source: guidechem.com. URL: 2
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[4] Title: Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies - PubMed. Source: nih.gov. URL: 4
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[5] Title: Carbonic Anhydrase Inhibitors: Hypoxia-Activatable Sulfonamides Incorporating Disulfide Bonds that Target the Tumor-Associated Isoform IX | Journal of Medicinal Chemistry - ACS Publications. Source: acs.org. URL: 5
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[3] Title: Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - MDPI. Source: mdpi.com. URL:3
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. Page loading... [guidechem.com]
- 3. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]
- 4. Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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